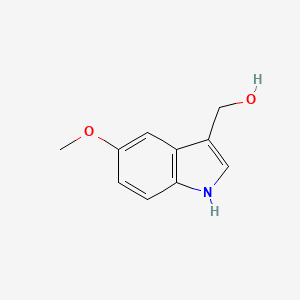

(5-methoxy-1H-indol-3-yl)methanol

Description

Significance of the Indole (B1671886) Core in Modern Drug Discovery

The indole ring system, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. nih.govpurkh.comresearchgate.net Its structural framework is considered a "privileged scaffold" because it can bind to a wide variety of biological targets with high affinity, making it a frequent component in the design of novel therapeutic agents. capes.gov.brijpsr.comijpsr.info The versatility of the indole nucleus allows it to mimic the structure of peptides and interact with numerous receptors and enzymes within the body. purkh.comnih.gov

Indole derivatives exhibit a remarkable breadth of pharmacological activities, which has fueled extensive research into their therapeutic potential. nih.govnih.gov These activities include anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective effects. mdpi.comtandfonline.comijpsr.com The ability to readily modify the indole core at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules, leading to the development of drugs with enhanced efficacy and selectivity. nih.gov Consequently, the indole scaffold is present in a multitude of natural products and synthetically developed pharmaceuticals, underscoring its pivotal role in addressing significant healthcare challenges. nih.govmdpi.com

Research Focus on (5-Methoxy-1H-indol-3-yl)methanol and its Analogues

The history of indole-based compounds in medicine is rich and dates back to the isolation of the parent indole molecule in 1866 by Adolf von Baeyer. nih.gov Long before its chemical characterization, natural products containing the indole moiety were used in traditional medicine. nih.gov The essential amino acid tryptophan, for instance, contains an indole ring and is a biochemical precursor to vital molecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). nih.govnih.gov

In the mid-20th century, the therapeutic value of indole alkaloids became prominent. Reserpine, isolated from the Rauwolfia plant, was one of the first effective treatments for hypertension. nih.govnih.gov Around the same time, the dimeric indole alkaloids vincristine (B1662923) and vinblastine, derived from the Madagascar periwinkle, were discovered and remain crucial drugs in cancer chemotherapy today. nih.govnih.gov These landmark discoveries solidified the importance of the indole nucleus and paved the way for decades of research into both natural and synthetic indole derivatives as sources of new medicines. mdpi.com

The investigation into this compound and its related structures is driven by several key factors. The parent compound, (1H-indol-3-yl)methanol, is a naturally occurring molecule found in cruciferous vegetables as a breakdown product of glucobrassicin. d-nb.info Research has indicated that this basic structure possesses a range of biomedical applications, including potential anticancer, antioxidant, and anti-atherogenic properties, providing a strong foundation for exploring its derivatives. d-nb.info

The specific placement of a methoxy (B1213986) group at the 5-position of the indole ring is of particular interest. Methoxy-substituted indoles are frequently found in biologically active compounds, such as the anti-inflammatory drug indomethacin. chim.it The methoxy group can significantly alter the electronic properties and binding interactions of the molecule. Studies on related compounds, such as indolyl-pyridinyl-propenones, have shown that the presence of a methoxy group at the 5-position is crucial for inducing a novel form of non-apoptotic cell death called methuosis in cancer cells. nih.gov This suggests that the 5-methoxyindole (B15748) scaffold is a key pharmacophore for specific anticancer mechanisms.

Furthermore, (1H-indol-3-yl)methanols are valuable synthetic intermediates. d-nb.info They serve as precursors for the construction of more complex and biologically important molecules like 3,3′-diindolylmethanes (DIMs), which themselves are subjects of intense study for their therapeutic potential. d-nb.info The synthesis and evaluation of analogues, such as those with trifluoromethyl groups, demonstrate the ongoing effort to use the this compound scaffold as a template for developing new and more potent therapeutic agents. d-nb.info

Research Findings on Indole Derivatives

The following tables summarize the biological activities of various indole derivatives as reported in scientific literature.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Methoxy-substituted indole curcumin (B1669340) derivative (27) | HeLa | 4 µM | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 µM | mdpi.com |

| Methoxy-substituted indole curcumin derivative (27) | A549 | 15 µM | mdpi.com |

| Substituted indole-acrylamide derivative (1) | Huh7 | 5.0 µM (Tubulin Polymerization Inhibition) | mdpi.com |

| 9-aryl-5H-pyrido[4,3-b]indole derivative (2) | HeLa | 8.7 µM | mdpi.com |

| Indole derivative (21) | Bcl-2 Protein | 7.63 µM | tandfonline.com |

| Triazole tethered indole derivative (24) | HepG-2 | 53.17 µM | tandfonline.com |

Table 2: Anti-diabetic Activity of Selected Indole Derivatives

| Compound/Derivative Class | Target | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Spiro-indoline-pyrano substituted indole derivative (1) | α-Amylase | 73.82 µg/ml | tandfonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-methoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPTCVFDZJNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Methoxy 1h Indol 3 Yl Methanol

Total Synthesis of (5-methoxy-1H-indol-3-yl)methanol

The most direct and common route to this compound involves a two-step process starting from the corresponding indole (B1671886): formylation at the C3 position followed by reduction of the resulting aldehyde.

Precursor Chemistry: Utilization of 5-Methoxy-1H-indole-3-carbaldehyde

The principal precursor for the synthesis of this compound is 5-methoxy-1H-indole-3-carbaldehyde. sigmaaldrich.comsynquestlabs.com This aldehyde is typically prepared through the electrophilic formylation of 5-methoxyindole (B15748), most commonly via the Vilsmeier-Haack reaction. google.com The Vilsmeier reagent, a chloroiminium salt generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride, acts as the electrophile that attacks the electron-rich C3 position of the indole ring. The synthesis of the 5-methoxyindole core itself can be achieved through various established methods for indole construction, such as the Fischer or Bischler indole syntheses, often starting from commercially available methoxy-substituted anilines. chim.itprepchem.com

Table 1: Properties of 5-Methoxy-1H-indole-3-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₉NO₂ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 175.18 g/mol | sigmaaldrich.comcymitquimica.com |

| Appearance | Orange solid | cymitquimica.com |

| CAS Number | 10601-19-1 | sigmaaldrich.com |

| Synonyms | 3-Formyl-5-methoxyindole, 5-Methoxy-3-indolealdehyde | sigmaaldrich.comcymitquimica.com |

Reductive Methodologies for Carbaldehyde Precursors

The conversion of the aldehyde functional group in 5-methoxy-1H-indole-3-carbaldehyde to the primary alcohol in this compound is achieved through selective reduction. A widely used and effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). researchgate.net This reduction is highly chemoselective for the aldehyde, leaving the indole ring and the methoxy (B1213986) group intact, and typically proceeds in good yields. researchgate.net

Functionalization and Derivatization Approaches for this compound Analogues

This compound and its precursor aldehyde are versatile platforms for generating a library of analogues through functionalization at several key positions on the indole scaffold.

N-Alkylation and N-Arylation of the Indole Nitrogen

The nitrogen atom of the indole ring can be readily functionalized through alkylation or arylation, a modification that is often performed on the 5-methoxy-1H-indole-3-carbaldehyde precursor prior to reduction. rsc.orgfishersci.se This reaction typically involves deprotonation of the indole N-H with a suitable base, such as sodium hydride (NaH), followed by nucleophilic substitution with an alkyl or aryl halide. researchgate.net One-pot, multi-component reactions combining Fischer indolisation with N-alkylation have also been developed to rapidly generate N-substituted indoles from readily available starting materials like aryl hydrazines, ketones, and alkyl halides. rsc.org

Table 2: Examples of N-Functionalization of 5-Methoxyindole-3-carbaldehyde

| N-Substituent | Reagent | Resulting Compound | Reference |

|---|---|---|---|

| Methyl | Iodomethane | 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde | rsc.orgfishersci.se |

| Ethyl | Not Specified | 1-Ethyl-5-methoxy-1H-indole-3-carbaldehyde | rsc.org |

| Benzyl (B1604629) | Benzyl Halide | 1-Benzyl-1H-indole-3-carbaldehyde | rsc.org |

| Phenyl | Not Specified | 1-Phenyl-1H-indole-3-carbaldehyde | rsc.org |

| Acyl | 5-Fluoro-2-iodobenzoyl chloride | (3-(dimethoxymethyl)-5-methoxy-1H-indol-1-yl)(5-fluoro-2-iodophenyl)methanone* | researchgate.net |

Note: Acylation performed on the protected aldehyde derivative.

Modifications at the 3-Hydroxymethyl Group

The 3-hydroxymethyl group of the title compound is a key reactive site. It can act as a stable precursor to an electrophilic species under acidic conditions. This reactivity is widely exploited in the synthesis of symmetrical and unsymmetrical diindolylmethanes (DIMs). researchgate.netd-nb.info In an acid-catalyzed Friedel-Crafts-type alkylation, the hydroxyl group is protonated and eliminated as water, generating a stabilized carbocation at the 3-position which is then attacked by another electron-rich indole molecule. researchgate.netnih.gov This strategy is fundamental for preparing biologically important DIMs. d-nb.infonih.gov

Table 3: Reactions at the 3-Hydroxymethyl Position

| Reaction Type | Reagents | Product Type | Description | Reference |

|---|---|---|---|---|

| Dimerization/Alkylation | Acid catalyst, another indole | Diindolylmethane (DIM) | The hydroxymethyl group serves as an electrophile precursor to alkylate another indole molecule. | researchgate.netnih.gov |

| Aminomethylation | 1,3,5-Triazinanes | C-3 Amino-methylated indoles | The 3-position is functionalized to introduce an aminomethyl group. | nih.gov |

Convergent and Divergent Synthetic Pathways for Complex Indole Derivatives

The strategic synthesis of complex molecules often relies on either convergent or divergent approaches. In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages. Conversely, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to generate a library of structurally diverse compounds. The compound this compound serves as a valuable precursor in both types of synthetic strategies, owing to the versatile reactivity of the indole nucleus and the strategic placement of the hydroxymethyl group.

Convergent Synthetic Pathways

Convergent strategies utilizing this compound and its derivatives are prominently featured in the synthesis of bis(indolyl)methanes (BIMs) and related structures. These motifs are present in numerous natural products with significant biological activities. nih.gov The core of this approach involves the acid-catalyzed reaction of an indol-3-ylmethanol derivative, which acts as an electrophile precursor, with another indole nucleophile.

A key application of this strategy is the synthesis of unsymmetrical 3,3'-diindolylmethanes (DIMs). nih.gov For instance, derivatives of this compound, such as 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol, can undergo coupling reactions with other indoles. nih.gov The use of Lewis or Brønsted acid catalysts facilitates the formation of a stabilized carbocation at the benzylic position, which is then attacked by the C3 position of a second indole molecule.

Research has shown that various catalysts can be employed for these transformations, with iodine being particularly effective for the synthesis of DIMs bearing a quaternary carbon center. nih.gov The optimization of reaction conditions is crucial, as factors like solvent and temperature can significantly impact the yield of the desired product. For example, reactions that failed to proceed in solvents like trifluoroethanol or water could be successfully carried out in acetic acid at elevated temperatures or with the use of specific Lewis acid catalysts in acetonitrile (B52724). nih.gov

The table below summarizes representative convergent syntheses involving derivatives of this compound.

Table 1: Examples of Convergent Synthesis Reactions

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 1H-Indole | I₂ (20 mol%), MeCN, 80 °C, 1 h | 5-methoxy-3-(2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethyl)-1H-indole | 92 | nih.gov |

| 5-Methoxyindole | Benzaldehyde | KHSO₄, CH₂Cl₂ | 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole | - | nih.gov |

| 5-Methoxyindole | 2,2,2-Trifluoro-1-phenylethan-1-one | K₂CO₃, n-Bu₄PBr, Water, 60 °C, 12 h | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 95 | d-nb.info |

These examples underscore the utility of this compound derivatives as building blocks in convergent syntheses to access complex, biologically relevant molecules.

Divergent Synthetic Pathways

Divergent synthesis provides an efficient means to generate structural diversity from a common intermediate. nih.gov this compound is an excellent starting point for such strategies due to the potential for functional group manipulation at the C3 side chain, as well as modifications on the indole nitrogen and the benzene (B151609) ring.

The hydroxyl group of this compound can be converted into a variety of other functional groups, setting the stage for divergent transformations. For example, conversion to a good leaving group, such as a halide or a tosylate, would furnish a reactive electrophile. This intermediate can then be subjected to reactions with a range of nucleophiles to introduce diverse substituents at the C3-methylene position.

Furthermore, the indole nitrogen can be protected or functionalized, which can influence the reactivity of the indole ring and allow for further diversification. nih.gov For example, N-alkylation or N-acylation can lead to new classes of derivatives with distinct properties. nih.gov

A conceptual illustration of a divergent strategy starting from this compound is outlined below:

Functionalization of the Hydroxymethyl Group: The alcohol can be oxidized to the corresponding aldehyde, (5-methoxy-1H-indol-3-yl)carbaldehyde. This aldehyde is a versatile intermediate that can undergo Wittig reactions, reductive aminations, and Henry reactions to generate a variety of side chains.

Substitution Reactions: Conversion of the hydroxyl group to a leaving group allows for SN2 reactions with nucleophiles such as azides, cyanides, or thiols, leading to the corresponding azidomethyl, cyanomethyl, or thiomethyl derivatives. For example, (5-methoxy-1H-indol-3-yl)acetonitrile is a known compound derived from this scaffold. researchgate.net

Generation of Reactive Intermediates: In a biomimetic approach, enzymatic reactions can be used to generate highly reactive intermediates in situ. For instance, a related compound, neoglucobrassicin, can be enzymatically converted to an unstable isothiocyanate, which is then trapped by various nucleophiles to produce a range of derivatives in a one-pot process. clockss.org This principle could be extended to this compound to generate a reactive species that can diverge into multiple product lines.

The application of modern synthetic methodologies, such as transition-metal catalysis, to this compound and its derivatives can further expand the scope of divergent synthesis, enabling the construction of complex polycyclic indole alkaloids and other novel heterocyclic systems. rsc.org

Biological Activity and Pharmacological Evaluation of 5 Methoxy 1h Indol 3 Yl Methanol Analogues

Anti-Parasitic Efficacy

Analogues of (5-methoxy-1H-indol-3-yl)methanol have been investigated for their potential to combat parasitic infections, with notable activity observed against the causative agents of malaria and tuberculosis.

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. The 5-methoxyindole (B15748) scaffold has been explored for the development of novel antimalarial agents.

The development of resistance to frontline antimalarial drugs such as chloroquine necessitates the discovery of new compounds with efficacy against resistant parasites. Research into synthetic indole (B1671886) derivatives has shown promise in this area. For instance, a study involving aminothiazoles derived from 5-methoxy-1H-indole-3-carbaldehyde demonstrated activity against both chloroquine-sensitive (3D7) and multi-drug resistant (Dd2) strains of P. falciparum. One of the most active compounds from this series, which can be considered an analogue, exhibited an IC₅₀ of 600 nM against the resistant Dd2 strain, indicating that this class of compounds has a mode of action that circumvents common resistance mechanisms. acs.org

The activity of these aminothiazole derivatives against both sensitive and resistant strains suggests that the indole core can be a valuable starting point for developing antimalarials that are effective against resistant phenotypes. acs.org

Table 1: Antimalarial Activity of a 5-Methoxyindole Analogue against P. falciparum Strains

| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) |

|---|---|---|

| Aminothiazole Analogue 1 | 0.6 | 0.6 |

Data derived from studies on aminothiazoles synthesized from 5-methoxy-1H-indole-3-carbaldehyde. acs.org

Whole-cell phenotypic screening is a crucial step in the discovery of new antimalarial drugs, as it assesses the ability of a compound to inhibit the growth of the parasite within its host erythrocyte. In a study of indole-3-glyoxyl tyrosine derivatives, several compounds demonstrated significant inhibition of P. falciparum growth. nih.govresearchgate.net These compounds, which are structurally related to the this compound scaffold, exhibited over 85% parasite growth inhibition in in vitro assays. nih.govresearchgate.net

Furthermore, the aminothiazole derivatives mentioned previously were evaluated in whole-cell antiplasmodial assays against the 3D7 and Dd2 strains of P. falciparum. The most potent of these compounds displayed an IC₅₀ value of 600 nM, confirming its ability to inhibit parasite proliferation in a cellular context. acs.org These findings underscore the potential of 5-methoxyindole analogues as effective inhibitors of parasite growth.

Table 2: Whole-Cell Parasite Growth Inhibition of Indole Analogues against P. falciparum

| Compound Class | Parasite Strain | Growth Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| Indole-3-glyoxyl tyrosine derivatives | 3D7 | >85% | Not specified |

| Aminothiazole Analogue 1 | 3D7, Dd2 | Not specified | 0.6 |

Data synthesized from studies on indole-3-glyoxyl tyrosine and aminothiazole derivatives. acs.orgnih.govresearchgate.net

Tuberculosis, caused by Mycobacterium tuberculosis, is another infectious disease of global concern, with multi-drug resistant strains posing a significant therapeutic challenge. The indole scaffold has been a fertile ground for the discovery of novel antitubercular agents. While specific studies on this compound analogues are limited, research on closely related 5-methoxyindole derivatives has shown promising results.

For example, indole-2-carboxamides have been identified as a potent class of antitubercular compounds that target the MmpL3 transporter, which is essential for the biosynthesis of the mycobacterial cell wall. chemrxiv.org Some of these indole-2-carboxamides have demonstrated activity against drug-sensitive (H37Rv) as well as multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. chemrxiv.org Although not direct analogues of this compound, these findings highlight the potential of the broader indole chemical space in the development of new treatments for tuberculosis.

Antimalarial Activity against Plasmodium falciparum Strains

Antimicrobial Properties Beyond Tuberculosis

The biological activity of 5-methoxyindole analogues extends beyond anti-parasitic effects to include other antimicrobial properties, such as the disruption of bacterial communication systems.

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure for the development of resistance. Chromobacterium violaceum is a commonly used model organism for the discovery of QS inhibitors due to its production of the purple pigment violacein, which is regulated by QS. frontiersin.orgnih.gov

While direct studies on the anti-QS activity of this compound analogues are not widely available, research on other synthetic heterocyclic compounds, such as imidazole derivatives, has demonstrated their potential as QS inhibitors. nih.gov These compounds have been shown to effectively bind to the CviR protein in C. violaceum, which is the receptor for the autoinducer molecule that initiates the QS cascade. nih.gov Given that violacein itself is a bisindole, it is plausible that synthetic indole derivatives could also interfere with this signaling pathway. frontiersin.org Further research is warranted to explore the anti-quorum sensing potential of 5-methoxyindole analogues.

Evaluation against Specific Bacterial Pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)

For instance, a study on various indole derivatives revealed their potency against diverse bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The unique structure of the indole ring makes it a promising candidate for the development of new antibacterial agents nih.gov. Another study focusing on indolyl pyrimidine derivatives also reported their antimicrobial activity nih.gov.

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial efficacy. The table below presents representative MIC values for various indole derivatives against the specified pathogens, drawn from broader studies on this class of compounds.

| Indole Analogue Class | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indolyl-steroid derivatives | Data available for S. aureus | Not specified | Not specified | nih.gov |

| Indole-based chalcone derivatives | Not specified | Not specified | Not specified | chim.it |

| N-substituted indole derivatives | Active | Not specified | Active | researchgate.net |

Enzyme-Targeted Inhibition

1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) is a crucial enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for the survival of many pathogenic bacteria but absent in humans, making it an attractive target for novel antibiotics nih.gov. While direct evidence of this compound analogues inhibiting DXPS is not available, the potential for indole derivatives to act as enzyme inhibitors is an active area of research.

Establishing that a compound interacts with its intended molecular target within a cell is a critical step in drug discovery. Techniques to assess on-target engagement of DXPS inhibitors are challenging but essential for validating their mechanism of action nih.govmdpi.com. For other classes of DXPS inhibitors, methods like target overexpression and the use of advanced mass spectrometry techniques have been employed to confirm that the antibacterial effect is indeed due to the inhibition of DXPS researchgate.netmdpi.com.

Understanding how inhibitors bind to DXPS at a molecular level is crucial for designing more potent and selective drugs. X-ray crystallography has been used to determine the structures of DXPS from various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae nih.gov. These studies have revealed that the enzyme undergoes conformational changes upon binding to its cofactor, thiamine diphosphate (ThDP) nih.gov. The active site of DXPS presents a promising pocket for the design of inhibitors nih.govnih.gov. Structural studies of DXPS in complex with inhibitors have provided insights into the key interactions necessary for binding, offering a basis for the rational design of new antibacterial agents nih.govmdpi.com.

β-Ketoacyl ACP Synthase (KasA) is another key enzyme involved in bacterial fatty acid synthesis, making it a viable target for antimicrobial agents. It plays a critical role in the construction of the mycobacterial cell wall chim.itnih.gov. While there is no specific research linking this compound analogues to KasA inhibition, studies on other molecular scaffolds, such as indazole sulfonamides, have identified potent inhibitors of this enzyme chim.itresearchgate.netresearchgate.net. The natural product thiolactomycin is a known inhibitor of KasA, and its mechanism of action has been studied to guide the development of new inhibitors dntb.gov.ua. Structural studies of KasA in complex with inhibitors have revealed the binding modes and key interactions within the active site, which is crucial for the design of novel therapeutics nih.gov.

Investigation of 1-Deoxy-D-xylulose-5-phosphate Synthase (DXPS) Inhibition

Cellular and Systemic Biological Responses

The broader class of indole compounds, including indole-3-carbinol (B1674136) and its derivatives, has been shown to elicit a variety of cellular responses. These compounds can influence cell cycle progression and induce apoptosis (programmed cell death) in cancer cell lines mdpi.com. For example, indole-3-carbinol has been shown to act as a senolytic compound, selectively inducing apoptosis in senescent cells, which has implications for aging and age-related diseases mdpi.com. Furthermore, some methoxy-substituted indole derivatives have demonstrated anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes nih.gov. The diverse biological activities of indole derivatives highlight their potential as pharmacological agents, though the specific cellular and systemic effects of this compound analogues remain to be elucidated chim.it.

Structure Activity Relationship Sar Studies and Rational Drug Design

Correlating Structural Modulations with Antimalarial Potency

The antimalarial potency of indole-based compounds, including those derived from (5-methoxy-1H-indol-3-yl)methanol, is highly sensitive to structural modifications. The strategic introduction, removal, or alteration of functional groups on the indole (B1671886) ring system and its side chains can dramatically influence activity against Plasmodium falciparum. nih.gov It is important to recognize that the indole nucleus by itself does not confer antimalarial properties. nih.gov

The substitution on the indole nitrogen (N1 position) is a critical determinant of antimalarial activity. While not universally true for all indole scaffolds, the introduction of a benzyl (B1604629) group has shown varied effects depending on the specific molecular context.

In some series, such as indolizinoindolones derived from tryptophanol, the protection of the indole nitrogen with a benzyl group had only a minor impact on antiplasmodial activity. nih.govmdpi.com However, other studies have found that aromatic groups are generally preferred on the indole nitrogen for enhanced potency. nih.gov For instance, research on N-alkyl and N-benzyl-1,10-phenanthroline derivatives demonstrated that N-benzyl substituted compounds exhibited high antiplasmodial activity and selectivity. researchgate.net Similarly, N-benzylation of certain anilino pyrazoles, a different heterocyclic system, also led to a considerable enhancement in antimalarial properties. mdpi.com

Table 1: Effect of N-Substituents on Antimalarial Activity This table is representative of findings in the literature and may not correspond to a single study.

| Compound Series | N-Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Indolizinoindolones | Benzyl | Small impact | nih.govmdpi.com |

| 1,10-Phenanthrolines | Benzyl | Increased activity and selectivity | researchgate.net |

| Anilino Pyrazoles | Benzyl | Enhanced activity | mdpi.com |

| Thiazinoquinones | Modified Benzyl | Activity preserved, not enhanced | nih.gov |

The electronic and steric properties of substituents on the benzenoid portion of the indole ring play a crucial role in modulating antimalarial activity. Halogenation is a common strategy used in medicinal chemistry to improve a compound's pharmacological profile.

Studies have shown that halogen substituents at the C5-position of the indole ring can increase activity against P. falciparum while maintaining low cytotoxicity against human cells. researchgate.net In one study on spiroindolones, replacing a 5'-bromide with a 5'-chloro derivative resulted in similar potency, whereas other halogens had a negative effect. acs.org However, the impact of halogenation is position-dependent and not always beneficial. For example, the addition of bromine, iodine, or trifluoromethyl groups to a thiaplakortone A scaffold, which contains an indole moiety, resulted in a substantial decrease in antimalarial activity compared to the parent natural product. nih.gov In that series, a mono-brominated analog was the most potent among the newly synthesized compounds, and the steric bulk of iodine at the C2-position was found to be detrimental to activity. nih.gov Furthermore, substitution with a halogen or a nitro group at the C8-position has been reported as critical for improving the antiplasmodial activity of certain indole derivatives. nih.gov

Alkoxy groups, such as the methoxy (B1213986) group present in this compound, also significantly influence potency. A 5-methoxy-indolone-N-oxide analogue was identified as having particularly potent antiplasmodial activity, highlighting the favorable nature of this substitution. researchgate.net In a series of indole-sulfonamide derivatives, a 4-OCH3 derivative was the most potent antimalarial agent. acs.org

Table 2: Influence of Indole Ring Substituents on Antimalarial IC50 This table compiles representative data to illustrate SAR trends.

| Scaffold | Position | Substituent | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Indole | C5 | Halogen | Increased activity | researchgate.net |

| Spiroindolone | C5' | Cl (vs. Br) | Similar activity | acs.org |

| Thiaplakortone A | C2 | Iodine | Decreased activity (steric hindrance) | nih.gov |

| Indole Derivative | C8 | Halogen/Nitro | Increased activity | nih.gov |

| Indolone-N-oxide | C5 | Methoxy | Potent activity | researchgate.net |

The replacement of carbon atoms within the indole ring system with heteroatoms, such as nitrogen, to create aza-analogs is a strategy employed to fine-tune the physicochemical and biological properties of the scaffold. This modification can alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. While specific SAR data for the C7-carbon replacement with nitrogen in the this compound series is not extensively detailed in the provided context, the principle is a recognized approach in drug design. For example, the development of nih.govnih.govmalariaworld.orgtriazino[5,6-b] indole hybrids, which involves significant modification of the indole's benzenoid ring system with multiple nitrogen atoms, has led to the identification of lead compounds with high antileishmanial activity, a related parasitic disease. nih.gov This demonstrates that such heteroatom substitutions are a viable strategy for modulating antiparasitic activity.

Pharmacophore Elucidation and Lead Optimization Strategies

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. vietnamjournal.ru For indole-based antimalarials, understanding the pharmacophore is crucial for designing new drugs and optimizing existing leads. vietnamjournal.ru

Lead optimization involves modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties. A key strategy involves simplifying complex molecules to improve their drug-like characteristics. For instance, the hit compound TCMDC-134281, a piperidine (B6355638) indole derivative, had poor drug-like properties. nih.gov By removing a 4-aminoquinolonyl fragment, which is the pharmacophore of chloroquine, researchers created a simplified analog that not only had improved properties but also retained activity against chloroquine-resistant strains. nih.gov

Another critical aspect of optimization is addressing metabolic liabilities. The optimization of spiroazepineindoles to the potent compound 20a involved identifying and eliminating metabolic weak points in the structure. acs.org Furthermore, SAR studies reveal that the relative spatial distance between key functional groups, such as a carbonyl group and a pyridinyl nitrogen atom, can be a requirement for activity. nih.gov Modifications that alter this distance or the electronic nature of the groups can lead to a loss of potency. For example, replacing a carboxylic acid at position 3 (which is often ionized at physiological pH) with its corresponding methyl ester derivative restored antimalarial activity, likely by improving the molecule's ability to cross biological membranes. nih.gov

Specificity and Selectivity Determinants in Biological Interactions

A crucial aspect of drug design is ensuring that the compound is selective for its intended target in the pathogen, thereby minimizing toxicity to human cells. Indole-based antimalarials have demonstrated promising selectivity. nih.govmdpi.com

One determinant of selectivity is the specific biological target within the parasite. Many indole derivatives exert their effect through mechanisms distinct from older antimalarials, which can also help overcome resistance. nih.gov For example, the spiroindolone class of compounds, which includes the clinical candidate cipargamin (B606699), targets the parasite's PfATP4 protein, leading to a fatal disruption of sodium and osmotic homeostasis. nih.gov This target is distinct from those of many other antimalarial classes. Other indole compounds are known to inhibit hemozoin formation, a critical detoxification pathway for the parasite. nih.gov

The ability of a compound to accumulate within the parasite is another key factor for selectivity. Some indole derivatives have been shown to have improved vacuolar accumulation ratios, concentrating the drug at its site of action within the parasite. nih.gov The selectivity index (SI), which is the ratio of the cytotoxic concentration in human cells to the inhibitory concentration against the parasite, is a key measure. Compounds like the N-benzyl-1,10-phenanthrolines have been reported to have very high selectivity indices. researchgate.net Furthermore, clinical studies with the indole derivative cipargamin have shown it to be well-tolerated with a high selectivity index and a low risk of cardiotoxicity, as it does not significantly bind to human proteins like hERG. nih.gov

Mechanistic Investigations and Target Deconvolution

Elucidation of Molecular Mechanisms Underlying Bioactivity

The bioactivity of indole-3-carbinol (B1674136) and its derivatives stems from their ability to modulate a wide array of molecular pathways crucial for cellular homeostasis. researchgate.net Under the acidic conditions of the stomach, I3C is converted into a variety of oligomeric products, with 3,3'-diindolylmethane (B526164) (DIM) being a major bioactive component. elsevierpure.comoregonstate.edu These compounds are known to influence key cellular processes such as cell cycle progression, apoptosis (programmed cell death), and inflammatory responses. researchgate.netnih.gov

One of the primary mechanisms involves the regulation of the cell cycle. Studies on I3C show it can induce a G1/S phase arrest, effectively halting cell proliferation. elsevierpure.com This is achieved by downregulating the expression of key proteins that drive the cell cycle forward, including cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (cyclin D1, cyclin E). elsevierpure.com Concurrently, it upregulates the expression of CDK inhibitors like p15, p21, and p27. elsevierpure.com

Induction of apoptosis is another cornerstone of the bioactivity of I3C derivatives. This is mediated through the modulation of pro- and anti-apoptotic proteins. Research has shown a downregulation of anti-apoptotic gene products such as Bcl-2, Bcl-xL, and survivin, alongside an upregulation of the pro-apoptotic protein Bax. elsevierpure.com This shift in balance ultimately leads to the release of mitochondrial cytochrome C and the activation of the caspase cascade (caspase-9 and caspase-3), executing the apoptotic program. elsevierpure.com

Furthermore, these indole (B1671886) derivatives exhibit anti-inflammatory effects by targeting key signaling pathways. For instance, I3C has been shown to suppress the activation of Nuclear Factor-kappaB (NF-κB), a critical transcription factor involved in inflammation. researchgate.net It can also act as a histone deacetylase (HDAC) class I inhibitor, which can lead to decreased production of pro-inflammatory cytokines and reduced T-cell activation. mskcc.org

| Mechanism of Action | Key Molecular Events | References |

| Cell Cycle Arrest | Downregulation of CDK2, CDK4, CDK6, Cyclin D1, Cyclin E; Upregulation of p15, p21, p27. | elsevierpure.com |

| Apoptosis Induction | Downregulation of Bcl-2, Bcl-xL, survivin; Upregulation of Bax; Activation of Caspase-9 and Caspase-3. | elsevierpure.com |

| Anti-inflammatory | Inhibition of NF-κB activation; Inhibition of histone deacetylase (HDAC). | researchgate.netmskcc.org |

| Antioxidant Response | Activation of the Nrf2-ARE pathway. | oregonstate.edunih.gov |

Approaches for Target Identification and Validation

Identifying the specific molecular targets of (5-methoxy-1H-indol-3-yl)methanol and related compounds involves a combination of in vitro and in silico approaches. A primary target identified for I3C and its derivatives is the Aryl Hydrocarbon Receptor (AhR). oregonstate.edunih.gov The activation of AhR by these compounds is a crucial step that initiates a cascade of downstream effects, including the induction of phase II detoxifying enzymes. oregonstate.edu For instance, N-methoxyindole-3-carbinol, a related derivative, has been shown to activate the AhR and induce the expression of CYP1A1 mRNA. nih.gov

Cell-based assays are fundamental for target identification. Studies using various cancer cell lines, particularly breast cancer, have been instrumental. nih.gov For example, research has shown that I3C's anti-tumor effects are more pronounced in estrogen receptor-alpha (ERα)-positive breast cancer cells. nih.gov This suggests a significant crosstalk between the AhR and ERα signaling pathways, where ERα may sensitize the cells to the effects of I3C. nih.gov Microarray analyses of these cell lines following treatment can reveal changes in gene expression, pointing towards potential targets. Genes like CYP1A1, CYP1A2, and ALDH3A1 are often upregulated, confirming AhR pathway engagement. nih.gov

Further validation often involves molecular techniques such as Western blot analysis to confirm changes in protein levels. For example, studies on certain 5-methoxyindole (B15748) derivatives have used Western blotting to confirm a reduction in phosphorylated retinoblastoma (Rb) protein, a key regulator of the cell cycle. nih.gov Additionally, techniques like flow cytometry are used to confirm effects on the cell cycle and apoptosis. nih.govmdpi.com In some cases, direct binding assays can be used to confirm the interaction between the compound and a putative target protein.

| Target | Approach for Identification/Validation | Downstream Effect | References |

| Aryl Hydrocarbon Receptor (AhR) | Ligand binding assays, gene expression profiling (CYP1A1 induction). | Induction of detoxifying enzymes, modulation of immune response. | oregonstate.edunih.govnih.gov |

| Estrogen Receptor-alpha (ERα) | Cell viability assays in ERα-positive vs. ERα-negative cell lines. | Sensitization of breast cancer cells to anti-proliferative effects. | nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Western blot analysis for protein expression, cell cycle analysis via flow cytometry. | G1/S cell cycle arrest. | elsevierpure.comnih.gov |

| Neutrophil Elastase (NE) | Enzyme activity assays. | Inhibition of pro-tumorigenic cyclin E processing. | nih.gov |

| Tubulin | In vitro polymerization assays, cell morphology studies. | Disruption of microtubule dynamics, G2/M phase arrest. | nih.govrsc.org |

Computational Chemistry and Cheminformatics in 5 Methoxy 1h Indol 3 Yl Methanol Research

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. jmchemsci.commdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies of molecular orbitals. jmchemsci.comnih.gov

In the context of (5-methoxy-1H-indol-3-yl)methanol and its derivatives, DFT calculations are instrumental in understanding their chemical reactivity and stability. niscpr.res.in The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.govnih.gov For instance, a smaller energy gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, visualize the charge distribution within a molecule. nih.gov These maps are color-coded to indicate regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. nih.gov This information is crucial for predicting how the molecule will interact with biological targets, such as proteins and enzymes.

Table 1: Theoretical Spectroscopic and Electronic Data for Indole (B1671886) Derivatives

| Compound | Method/Basis Set | Calculated Property | Value |

|---|---|---|---|

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate | B3LYP/6-311G(d,p) | 13C NMR Chemical Shift R² | 0.9951 |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate | B3PW91/6-311G(d,p) | 13C NMR Chemical Shift R² | 0.9955 |

| Highly Substituted Imidazole and Indole Derivatives | B3LYP/6-31G | Heat of Formation (HOF) | Varies |

| Dinaphthodiospyrol S | B3LYP/6-311G(d,p) | HOMO Energy | -6.39 eV |

| Dinaphthodiospyrol S | B3LYP/6-311G(d,p) | LUMO Energy | -3.51 eV |

This table presents a selection of theoretical data for various indole derivatives, illustrating the application of DFT in predicting their spectroscopic and electronic properties. niscpr.res.innih.govepstem.net

Molecular Modeling and Docking Simulations of Ligand-Receptor Complexes

Molecular modeling and docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein receptor. jmchemsci.comnih.gov These methods are fundamental in structure-based drug design, allowing researchers to visualize and analyze the interactions between a potential drug and its biological target at the atomic level.

For this compound and its analogues, molecular docking studies can identify potential protein targets and elucidate the molecular basis of their biological activity. For example, docking simulations have been used to investigate the binding of indole derivatives to various enzymes and receptors, such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs, and the aryl hydrocarbon receptor (AhR). nih.govnih.gov

The process involves generating a three-dimensional model of the ligand and the receptor. The ligand is then computationally "docked" into the active site of the receptor in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov For instance, the docking of a 5-methoxyindole (B15748) derivative with the FabH protein from Escherichia coli revealed significant binding affinity, suggesting its potential as an antibacterial agent. nih.gov

Table 2: Molecular Docking Results for Indole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) | COX-2 | -9.00 | Not specified |

| MMINA | STAT3 | Not specified | Not specified |

| MMINA | TNF-α | Not specified | Not specified |

| MMINA | GPx | -13.30 | GLY:47, GLY:48, THR:49, THR:143, GLN:82, TRP:160, ARG:179, ARG:180 |

This table summarizes the results of molecular docking studies for various indole derivatives, highlighting their potential biological targets and binding affinities. nih.govnih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for experimental testing, thereby reducing costs and time. bmglabtech.com

Virtual libraries of analogues of this compound can be designed and screened against various biological targets. These libraries can be created by systematically modifying the core indole scaffold with different functional groups. The screening process can be either ligand-based or structure-based. Ligand-based methods search for compounds that are structurally similar to known active compounds, while structure-based methods, such as molecular docking, use the three-dimensional structure of the target protein.

High-throughput screening (HTS) is an experimental method that allows for the rapid testing of thousands of compounds. bmglabtech.com In silico screening can be used as a pre-filter for HTS, enriching the set of compounds to be tested with those that have a higher probability of being active. nih.gov For instance, indole-based compounds have been evaluated as probes for high-throughput screening of drug binding to human serum albumin. nih.govunl.edu

The design of virtual libraries can also focus on specific properties, such as improved potency, selectivity, or pharmacokinetic profiles. This rational design approach, guided by computational predictions, allows for the creation of focused libraries of compounds with a higher likelihood of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For this compound and its analogues, QSAR studies can provide valuable insights into the structural requirements for a particular biological effect. nih.govacs.org The process involves several steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

QSAR models can be used to guide the design of new analogues with enhanced activity. For example, a QSAR study on a series of indole-based HIV-1 fusion inhibitors revealed the importance of molecular shape and contact surface area for their inhibitory potency. nih.govacs.org These models can also be used to predict the activity of compounds in a virtual library, further refining the selection process for synthesis and biological testing.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide |

| 2-Methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl-2-methylbenzoate |

| 3-Acetylindole |

| 3-Methylindole |

| 4-Me-indole |

| 5-methoxy-1H-indole |

| 5-methoxyindole-2-carboxylic acid |

| 6-Me-indole |

| 7-MeO-indole |

| Dinaphthodiospyrol S |

| Indole-3-acetic acid |

| Indole-3-butyric acid |

| Indole-3-carboxylic acid |

| Indole-3-methanol |

| Indole-3-propionic acid |

Advanced Analytical and Bioanalytical Methodologies

Chromatographic Separation and Characterization Techniques (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation and purification of (5-methoxy-1H-indol-3-yl)methanol from reaction mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods employed.

For indole (B1671886) derivatives, Reversed-Phase HPLC (RP-HPLC) is a widely adopted and effective technique. nih.gov The separation is typically achieved on a C18 stationary phase, which retains the relatively nonpolar indole compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a formic acid or acetate (B1210297) buffer modifier) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The use of a gradient, where the proportion of the organic solvent is increased over time, allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a UV detector, often set at 280 nm, a wavelength at which the indole ring exhibits strong absorbance. unl.edu For enhanced sensitivity and selectivity, a fluorescence detector can be used in series. unl.edu

TLC serves as a rapid, simple, and inexpensive method for monitoring reaction progress, identifying compounds, and determining solvent systems for column chromatography. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol). The separation is based on the differential adsorption of the compound to the silica. Visualization of the spots on the TLC plate is achieved under UV light or by using a staining reagent.

Table 1: Typical HPLC Parameters for Analysis of Indole Compounds

| Parameter | Typical Conditions | Source |

| Column | Reversed-Phase C18 (e.g., Waters Symmetry, Thermoquest BDS) | nih.govunl.edu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with 0.1% Formic Acid | nih.govnih.govunl.edu |

| Elution | Gradient | nih.gov |

| Detector | UV (280 nm), Fluorescence (Ex: 335 nm; Em: 415 nm) | nih.govunl.edu |

| Internal Standard | 4-methoxy-indole or similar structures | unl.edu |

Spectroscopic Identification Methods (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum of this compound would show characteristic signals for each proton. The methoxy (B1213986) group (-OCH3) protons would appear as a singlet around 3.8-3.9 ppm. The methylene (B1212753) protons (-CH2OH) would likely appear as a singlet near 4.8 ppm. The aromatic protons on the indole ring would produce a more complex pattern of doublets and doublets of doublets in the 6.8-7.5 ppm region. The N-H proton of the indole ring would appear as a broad singlet at a higher chemical shift, typically above 8.0 ppm. rsc.org

13C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule. The methoxy carbon would be expected around 55-56 ppm. The methylene carbon would appear around 60-65 ppm. The carbons of the indole ring would have signals in the aromatic region, from approximately 100 to 140 ppm.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would typically show a prominent peak for the protonated molecule [M+H]+. For this compound (MW = 177.20), this would appear at an m/z (mass-to-charge ratio) of approximately 187.08660 for the [M+H]+ adduct. clinicaltrials.gov High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. elsevierpure.com

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Data Type | Predicted Value / Feature | Source |

| 1H NMR | Chemical Shift (δ) | ~3.8 ppm (s, 3H, -OCH3), ~4.8 ppm (s, 2H, -CH2-), 6.8-7.5 ppm (m, 3H, Ar-H), >8.0 ppm (br s, 1H, N-H) | rsc.org |

| Mass Spec. | Molecular Ion (ESI+) | m/z ≈ 178 [M+H]+ | clinicaltrials.gov |

| HRMS | Predicted m/z | [M+H]+: 187.08660, [M+Na]+: 209.06854 | clinicaltrials.gov |

| IR | Wavenumber (cm-1) | ~3400 (N-H stretch), ~3300 (O-H stretch), ~1600 (C=C stretch) | elsevierpure.com |

High-Throughput Screening (HTS) Platform Development for Compound Evaluation

High-Throughput Screening (HTS) allows for the rapid evaluation of large numbers of compounds for a specific biological activity. nih.gov For a compound like this compound, which is structurally related to melatonin (B1676174), an HTS platform could be developed to screen for activity at melatonin receptors (MT1 and MT2). nih.gov

The development of such a platform would involve several key steps:

Assay Design: A cell-based or biochemical assay would be designed to measure the compound's effect. For instance, a cell line expressing MT1 or MT2 receptors could be engineered with a reporter gene (e.g., luciferase or β-lactamase) linked to a receptor-mediated signaling pathway. nih.gov The signal produced (e.g., light or color change) would be proportional to receptor activation.

Miniaturization: The assay is miniaturized to a 384-well or 1536-well plate format to reduce reagent consumption and allow for automated handling. nih.gov

Automation: Liquid handling robots are used to dispense cells, compounds, and reagents, ensuring precision and high throughput.

Screening and Data Analysis: The library of compounds, including this compound, would be screened. Automated plate readers measure the assay signal, and specialized software is used to analyze the large datasets, identify "hits" (active compounds), and determine potency (e.g., EC50).

Such HTS platforms have been successfully used for structure-based virtual screening of indole derivatives and other chemotypes to discover novel and potent melatonin receptor agonists. nih.govescholarship.org

Metabolic Stability Profiling in Biological Matrices (e.g., S9 fractions)

Understanding the metabolic stability of a new chemical entity is crucial in drug discovery. The liver S9 fraction is a subcellular preparation containing both microsomal (Phase I) and cytosolic (Phase II) enzymes, making it a comprehensive and cost-effective model for in vitro metabolic screening. nih.govevotec.comnih.gov

The metabolic stability assay for this compound would typically involve the following protocol:

The compound is incubated with liver S9 fractions (from human, rat, or other species) at 37°C.

The reaction is initiated by adding necessary cofactors. For Phase I metabolism (e.g., oxidation), NADPH is required. To also assess Phase II metabolism (e.g., glucuronidation), cofactors like UDPGA are included. evotec.com

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile. evotec.com

The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t1/2) and intrinsic clearance (Clint).

For indole-based structures like the related indole-3-carbinol (B1674136), metabolism often involves oxidation at the 3-position followed by dimerization or conjugation. nih.gov Therefore, a stability assay in S9 fractions would provide valuable data on the susceptibility of this compound to both Phase I and Phase II metabolic pathways. nih.govnih.gov

Cytotoxicity Assessment and Selectivity Index Determination in Mammalian Cell Lines (e.g., HepG2 cells)

Cytotoxicity assays are essential to determine the concentration at which a compound causes cell death, providing an initial assessment of its therapeutic window. The human liver cancer cell line, HepG2, is commonly used for this purpose due to its hepatic origin and metabolic capabilities. nih.govnih.gov

A standard method to assess the cytotoxicity of this compound is the MTT assay. nih.gov

HepG2 cells are seeded in 96-well plates and allowed to attach.

The cells are then treated with a range of concentrations of the compound for a set period (e.g., 24, 48, or 72 hours). nih.gov

The MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product.

The formazan is solubilized, and the absorbance is read on a plate reader. The absorbance is directly proportional to the number of viable cells.

The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com

The Selectivity Index (SI) is then calculated to gauge the compound's specificity for its intended target (e.g., cancer cells) over non-target cells (e.g., normal cells). It is typically the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to normal cells. While specific data for this compound is not available, studies on other compounds show that methanol as a solvent is generally well-tolerated by HepG2 cells at concentrations below 2.5%. bmrat.orgresearchgate.net High-content screening assays can also be employed to simultaneously measure multiple cytotoxicity parameters, such as cell count, nuclear size, mitochondrial membrane potential, and membrane integrity, providing a more detailed profile of the compound's toxic effects. nih.gov

Emerging Research Frontiers and Therapeutic Potential of 5 Methoxy 1h Indol 3 Yl Methanol Analogues

Prospects for Novel Antimalarial Therapeutics

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the development of new and effective treatments. nih.govnih.gov Indole-based compounds have shown considerable promise as antimalarial agents, often exhibiting novel mechanisms of action that can overcome existing resistance patterns. nih.gov

Research into indole (B1671886) derivatives has identified several promising classes of antimalarial compounds, including piperidine (B6355638) indoles, spiroindolones, and bisindoles. nih.gov For instance, the screening of GlaxoSmithKline's Tres Cantos Antimalarial Set (TCAMS) led to the discovery of the piperidine indole derivative TCMDC-134281, which demonstrated a potent EC50 of 0.034 μM against the chloroquine-sensitive P. falciparum 3D7 strain. nih.gov Subsequent structural modifications aimed at improving drug-like properties led to simplified analogues with retained activity against chloroquine-resistant strains. nih.gov

One of the key mechanisms of action for many indole-based antimalarials is the inhibition of hemozoin formation, a critical detoxification process for the malaria parasite. nih.gov Compounds like cryptolepine (B1217406) and its analogues have demonstrated this activity. nih.gov More recently, the spiroindolone NITD609 has shown a novel mechanism of action by inhibiting PfATP4, an ion pump in the parasite, thereby disrupting sodium and osmotic homeostasis. nih.gov This compound is one of the first with a new mechanism to successfully complete phase II clinical trials for malaria in the last 25 years. mdpi.com

Furthermore, some indole derivatives have been designed to target the melatonin (B1676174) pathway in the parasite, showcasing the diverse molecular targets of this scaffold. nih.gov The development of indolizinoindolones has also yielded compounds with activity against both the blood and liver stages of the malaria parasite. mdpi.com The table below summarizes the activity of selected indole-based antimalarial compounds.

| Compound Class | Example | Mechanism of Action | Activity |

| Piperidine Indole | TCMDC-134281 | Not specified | EC50 = 0.034 μM (3D7 strain) |

| Spiroindolone | NITD609 | PfATP4 inhibition | Phase II clinical trials |

| Bisindole | Cryptolepine | Hemozoin formation inhibition | Active against resistant strains |

| Indolizinoindolone | Not specified | Not specified | Active against blood and liver stages |

Potential Applications in Other Neglected Tropical Diseases

The therapeutic potential of indole derivatives extends beyond malaria to other neglected tropical diseases (NTDs), such as leishmaniasis and trypanosomiasis, which are caused by kinetoplastid parasites. mdpi.comnih.gov The existing treatments for these diseases are often limited by toxicity, low efficacy, and emerging drug resistance, highlighting the urgent need for new therapeutic options. nih.govnih.gov

The indole scaffold has proven to be a valuable starting point for the development of new drugs against these parasites. mdpi.com For example, a series of diamidine indole derivatives has been synthesized and evaluated for their activity against Trypanosoma species. mdpi.com Similarly, various indole-containing compounds are being investigated for their antileishmanial properties. mdpi.combohrium.com These compounds often target different biological pathways within the parasites.

Research has shown that modifications to the indole ring can lead to potent and selective inhibitors. For instance, the introduction of specific substituents can enhance the activity against Leishmania and Trypanosoma parasites. mdpi.com The development of spiroindimicins and β-carboline-3-carboxamide derivatives are examples of indole-based scaffolds showing promise in antileishmanial drug discovery. bohrium.com

The table below presents some examples of indole derivatives with activity against neglected tropical diseases.

| Disease | Compound Class | Example | Key Findings |

| Trypanosomiasis | Diamidine Indoles | - | Showed antiparasitic activity against T. brucei |

| Leishmaniasis | 5-Nitroindole-rhodanine conjugates | 3d | Nanomolar activity against L. major |

| Leishmaniasis | Spiroindimicins | - | Investigated for antileishmanial activity |

| Leishmaniasis | β-carboline-3-carboxamides | - | Synthesized and evaluated for antileishmanial activity |

Future Directions in Structure-Based Drug Design for Indole Scaffolds

The versatility of the indole nucleus makes it an ideal candidate for structure-based drug design, a rational approach to developing new drugs by understanding the three-dimensional structure of the target protein. nih.govmdpi.com This approach allows for the design of molecules that can bind to the target with high affinity and selectivity, leading to more potent and less toxic drugs. nih.gov

Future research in this area will likely focus on several key aspects. Firstly, the identification and validation of novel drug targets in pathogens will be crucial. nih.gov Once a target is identified, computational methods such as molecular docking and molecular dynamics simulations can be used to predict how different indole analogues will bind to the target. acs.org This information can then guide the synthesis of new compounds with improved activity.

The concept of a "multi-targeted approach" is also gaining traction in drug discovery, and the indole scaffold is well-suited for this strategy. nih.gov By designing indole derivatives that can interact with multiple targets within a pathogen, it may be possible to develop more effective drugs that are less prone to the development of resistance. nih.gov

Furthermore, the exploration of diverse chemical space around the indole core will continue to be a priority. mdpi.com This includes the synthesis of novel fused heterocyclic systems and the introduction of a wide range of substituents to probe structure-activity relationships (SAR). nih.gov The insights gained from SAR studies are invaluable for optimizing lead compounds and developing new drug candidates. nih.govcapes.gov.br The integration of in silico tools with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of indole-based therapeutics. nih.gov

Q & A

Q. What are the standard synthetic routes for (5-methoxy-1H-indol-3-yl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via formylation of 5-methoxyindole followed by reduction. For example:

- Step 1 : Formylation of 5-methoxyindole using POCl₃/DMF (Vilsmeier-Haack reaction) to yield 5-methoxyindole-3-carbaldehyde .

- Step 2 : Reduction of the aldehyde group using NaBH₄ in methanol or THF to produce the primary alcohol .

- Optimization : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., excess NaBH₄) improve yields. Purity is confirmed via TLC or HPLC.

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns and functional groups (e.g., methoxy at C5, hydroxymethyl at C3) .

- High-Resolution Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 178.0863) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Advanced Research Questions

Q. How does conformational flexibility of this compound influence its biological activity?

- Structural Insights : X-ray studies reveal dihedral angles between aromatic rings (e.g., 76.88–85.08° between indole and podophyllotoxin moieties in derivatives), which affect binding to targets like tubulin or enzymes .

- Biological Relevance : Planar conformations enhance π-π stacking with hydrophobic enzyme pockets, while torsional flexibility may modulate selectivity .

Q. What strategies are employed to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

- Functionalization :

- Oxidation : Convert hydroxymethyl to carboxyl groups using KMnO₄ or CrO₃ for polar derivatives .

- Alkylation/Protection : Introduce substituents at N1 using benzyl halides or protective groups (e.g., Boc) to study steric effects .

Q. How do researchers resolve contradictions in reported biological activities of indole derivatives like this compound?

- Case Study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:

- MDR Cancer Cells : Derivatives show IC₅₀ values <1 μM against multidrug-resistant lines due to enhanced membrane permeability .

- Metabolic Stability : Phase I metabolites (e.g., O-demethylation) can alter activity; LC-MS/MS profiling is used to track degradation .

Methodological Challenges

Q. What are the key challenges in crystallizing this compound derivatives for structural studies?

- Solvent Disorder : Methanol solvates in crystal lattices (e.g., disordered over two sites with 0.52:0.48 occupancy) complicate refinement .

- Hydrogen Bonding : Weak O–H···N interactions require low-temperature (113 K) data collection to minimize thermal motion artifacts .

Q. How can computational methods complement experimental data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.